molecular formula C8H9N B1293559 Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 95-11-4

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No. B1293559
CAS RN: 95-11-4
M. Wt: 119.16 g/mol
InChI Key: BMAXQTDMWYDIJX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a compound that belongs to the class of bicyclic hydrocarbons. It is characterized by a seven-membered ring with a bridgehead double bond and a nitrile group attached to it. This structure is a versatile scaffold in organic chemistry due to its reactivity and ability to form complex molecular architectures.

Synthesis Analysis

The synthesis of derivatives of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has been explored in various studies. For instance, the endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit has been synthesized and used as a reverse-turn scaffold in the design of norborneno peptide analogues. These analogues were synthesized and examined for their conformational preferences using techniques such as 1H NMR, FT-IR, CD, and X-ray crystallography . Additionally, the electrochemically induced cyclization of bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitriles has been reported to yield pharmacologically active compounds with high efficiency .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives has been studied using various spectroscopic methods. For example, the crystal structure of certain norborneno bispeptides has provided evidence for the presence of a reverse-turn conformation, which is significant for the understanding of peptide folding and function . The molecular structure of {2-exo-bicyclo[2.2.1]hept-exo-3-acetato-5-enyl}-5,10,15,20-tetraphenylporphinatothallium(III) has also been determined, showcasing the spatial arrangement of the bicyclic unit in relation to other substituents .

Chemical Reactions Analysis

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile and its derivatives participate in a variety of chemical reactions. The compound has been used in the formation of polycyclic ketones through reactions with diiron-enneacarbonyl, leading to the formation of tricarbonyl-iron complexes and subsequent pentacyclic ketones . The polymerization of related unsaturated cyclic hydrocarbons under pressure has also been investigated, which is relevant for the production of heat-stable polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives are influenced by their molecular structure. Photoelectron spectroscopy has been used to study the interaction between the carbonyl and the 5-ene moiety in bicyclo[2.2.1]hept-5-ene-2,3-diones, revealing through-bond interactions that affect the electronic properties of the compounds . The carbon-13 NMR parameters of the thallium(III) complex mentioned earlier provide insights into the shielding effects and electronic environment of the bicyclic unit .

Scientific Research Applications

Polymerization and Block Copolymer Synthesis

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has applications in the synthesis of block copolymers. Greene et al. (1988) explored using this compound as a monomer in ring-opening polymerization to prepare AB and ABA type block copolymers. These polymers were analyzed using Gel Permeation Chromatography (GPC), showing an increase in molecular weight after each addition of the monomer, indicating successful polymerization (Greene et al., 1988).

Electrocatalytic Applications

Vereshchagin et al. (2014) conducted electrocatalytic studies with a derivative of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, demonstrating its potential for producing pharmacologically active compounds. Their research involved the electrolysis of this compound in methanol, leading to high yields of pharmacologically active products (Vereshchagin et al., 2014).

Addition Polymerization Catalysts

Mathew et al. (1996) investigated the use of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile in palladium(II)-catalyzed homo- and copolymerizations. They utilized various norbornene derivatives as monomers in these addition polymerizations. This research highlights the versatility of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile in polymer chemistry, especially in creating cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).

Analytical and Spectroscopic Studies

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has been a subject in various analytical and spectroscopic studies. For instance, Sakaizumi et al. (1997) investigated its pyrolysates using pyrolysis-mass spectrometry and microwave spectroscopy. These studies provide insights into the chemical behavior and properties of this compound under different conditions (Sakaizumi et al., 1997).

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAXQTDMWYDIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30811-49-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30811-49-5
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DSSTOX Substance ID

DTXSID20870949
Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

CAS RN

95-11-4, 2888-90-6
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Norbornene-2-carbonitrile
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Record name 5-Norbornene-2-carbonitrile, endo-
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Record name 5-NORBORNENE-2-CARBONITRILE
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Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Record name ENDO-5-NORBORNENE-2-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
46
Citations
RME Greene, KJ Ivin, JJ Rooney… - Die …, 1988 - Wiley Online Library
The possibility of making block copolymers at room temperature from the monomer pairs 2a,b/1, 4/1, 5/1 and 5/3 (1 = norbornene = bicyclo[2.2.1]hept‐2‐ene; 2a,b = anti‐ and syn‐7‐…
Number of citations: 31 onlinelibrary.wiley.com
JM Mattalia, Y Berchadsky, E Péralez, JC Négrel… - Tetrahedron letters, 1996 - Elsevier
LiAlH 4 reduction of 2-(isopropylsulfonyl)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile 1 gave the reduced product 2 resulting from the first reported LiAlH 4 induced α-sulfonitrile decyanation. …
Number of citations: 4 www.sciencedirect.com
P Scheiner, KK Schmiegel, G Smith… - The Journal of Organic …, 1963 - ACS Publications
A number of polynitriles and related compounds derived from bicyclic systems havebeen prepared via the Diels-Alder reaction. Of particular interest is the reaction of chloromaleic …
Number of citations: 12 pubs.acs.org
JLG Ruano, AE Gamboa, AMM Castro… - The Journal of …, 1998 - ACS Publications
The syntheses of enantiomerically pure (Z)-3-p-tolylsulfinylacrylonitrile (1b) and its 2-n-butyl (1a), 2-tert-butyl (1c), and 2-benzyl (1d) derivatives, by stereoselective hydrocyanation with …
Number of citations: 46 pubs.acs.org
M Fimberger, V Schenk, E Rossegger… - Periodica Polytechnica …, 2014 - pp.bme.hu
A 2-oxazoline monomer bearing a norbornenyl functionality in the side-chain was prepared from the reaction of 5-norbornene-2-carbonitrile and 2-ethanol amine. This monomer could …
Number of citations: 3 pp.bme.hu
B Franzus - The Journal of Organic Chemistry, 1963 - ACS Publications
¿r” Page 1 2954 Franzus Vol. The Mechanism of Azo Ester Addition-Abstraction Reactions with Cyclic Dienes Boris Franzus Central Basic Research Laboratory, EssoResearch and …
Number of citations: 68 pubs.acs.org
J Yu - 2010 - bradscholars.brad.ac.uk
The use of ionic liquids (ILs) as both reagents and solvents is widely recognised. ILs offer a number of advantages compared to regular molecular solvents. These advantages include: …
Number of citations: 2 bradscholars.brad.ac.uk
CJH Morton, R Gilmour, DM Smith, P Lightfoot… - Tetrahedron, 2002 - Elsevier
Reactions of the anion of ethyl 4,5-dihydro-5-oxo-2-phenylpyrrole-3-carboxylate with the Diels–Alder adducts of acrylonitrile and various dienes rarely yield the expected DPP …
Number of citations: 78 www.sciencedirect.com
PL Rinaldi, RG Salomon - The Journal of Organic Chemistry, 1983 - ACS Publications
Conclusion The use of topological models in 13C NMR is particularly attractive insofar as chemical shifts minutely reflectthe influence exerted by the various parts of a 13C environ-ment…
Number of citations: 7 pubs.acs.org
JLG Ruano, LG Gutiérrez, AMM Castro, F Yuste - Tetrahedron: Asymmetry, 2002 - Elsevier
The synthesis of (E)-3-formyl 2-sulfinylacrylonitrile 2 and its diethylacetal derivative 3, as well as their behavior as dienophiles in reactions with cyclopentadiene are reported. The acetal …
Number of citations: 9 www.sciencedirect.com

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